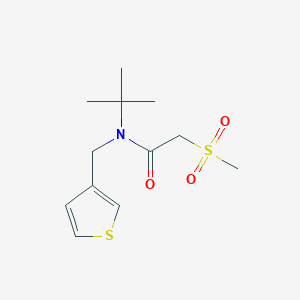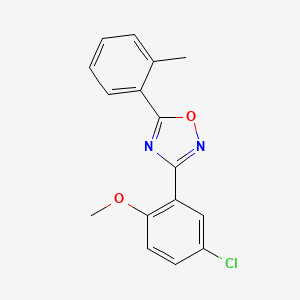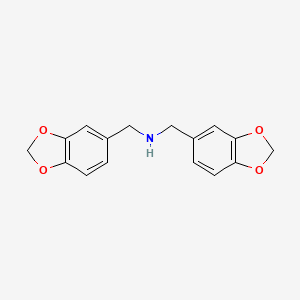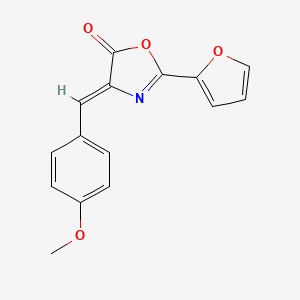
N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide, also known as TBSMTA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a member of the acetamide family of compounds, which are known for their diverse pharmacological properties. TBSMTA has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide has also been shown to inhibit the activity of certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide has been shown to possess a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic effects, which may be due to its inhibition of COX-2 and other enzymes involved in inflammation and pain. N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide has also been shown to possess antitumor effects, which may be due to its inhibition of certain signaling pathways involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to possess a range of biological activities, making it a useful tool for investigating various disease pathways. However, there are also limitations to the use of N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Orientations Futures
There are several future directions for research on N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide. One area of research could focus on the development of N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide analogs with improved pharmacological properties. Another area of research could focus on the identification of the specific signaling pathways and enzymes that are targeted by N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide. Additionally, further studies could investigate the potential use of N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide involves the reaction of thienylmethylamine with tert-butyl 2-(methylsulfonyl)acetate. The reaction proceeds via a nucleophilic substitution mechanism, with the amine group of thienylmethylamine attacking the carbonyl carbon of tert-butyl 2-(methylsulfonyl)acetate. The resulting product is then purified using column chromatography to obtain pure N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide.
Applications De Recherche Scientifique
N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. It has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain.
Propriétés
IUPAC Name |
N-tert-butyl-2-methylsulfonyl-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c1-12(2,3)13(7-10-5-6-17-8-10)11(14)9-18(4,15)16/h5-6,8H,7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJVXKAALFUMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CSC=C1)C(=O)CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5377223.png)
![1-(3-fluorobenzyl)-4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5377231.png)



![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377254.png)
![N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5377264.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5377265.png)
![N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5377271.png)

![2-amino-4-(5-cyano-1-methyl-1H-pyrrol-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-h]quinoline-3-carbonitrile](/img/structure/B5377290.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B5377292.png)
![3-allyl-5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5377298.png)
